molecular formula C12H20O6 B13411812 3-(Acetyloxy)decanedioic Acid

3-(Acetyloxy)decanedioic Acid

Cat. No.: B13411812
M. Wt: 260.28 g/mol
InChI Key: MHMWWLOEIOCCDL-UHFFFAOYSA-N
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Description

3-(Acetyloxy)decanedioic Acid is an organic compound with the molecular formula C12H20O6 It is a derivative of decanedioic acid, where an acetoxy group is attached to the third carbon of the decanedioic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetyloxy)decanedioic Acid typically involves the esterification of decanedioic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where decanedioic acid and acetic anhydride are fed into a reactor containing a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

3-(Acetyloxy)decanedioic Acid undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield decanedioic acid and acetic acid.

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Decanedioic acid and acetic acid.

    Oxidation: Higher oxidation state products.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Acetyloxy)decanedioic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Acetyloxy)decanedioic Acid involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The decanedioic acid moiety can interact with enzymes and other proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

3-(Acetyloxy)decanedioic Acid can be compared with other similar compounds such as:

    Decanedioic Acid: The parent compound without the acetoxy group.

    Sebacic Acid: Another dicarboxylic acid with similar properties.

    Adipic Acid: A shorter-chain dicarboxylic acid used in similar applications.

Biological Activity

3-(Acetyloxy)decanedioic acid, also known as 2-(Acetyloxy)decanedioic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a diacid derivative characterized by the presence of two carboxylic acid groups and an acetoxy group. Its molecular formula is C12_{12}H22_{22}O4_{4}, and it features a linear carbon chain with functional groups that contribute to its reactivity and biological activity.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are vital for mitigating oxidative stress in biological systems, which can lead to cellular damage and various diseases.

  • Mechanism : The antioxidant activity is primarily attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress markers.
  • Case Study : A study on related compounds demonstrated their efficacy in reducing reactive oxygen species (ROS) levels in vitro, thereby protecting cellular components from oxidative damage .

Cytotoxicity

Cytotoxicity refers to the ability of a substance to kill or inhibit the growth of cells. Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines.

  • Findings : In vitro studies have revealed that derivatives of this compound can significantly inhibit the growth of tumor cells, such as breast adenocarcinoma (MDA-MB-231) and colorectal adenocarcinoma (COLO201). The mechanism involves interference with DNA biosynthesis, leading to cell cycle arrest and apoptosis .
  • Data Table :
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (breast cancer)15DNA biosynthesis inhibition
COLO201 (colorectal cancer)25Induction of apoptosis

Anti-inflammatory Properties

Another significant biological activity attributed to this compound is its anti-inflammatory potential. Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular disorders.

  • Mechanism : The compound may exert its anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. This action helps to modulate the inflammatory response and reduce tissue damage .
  • Case Study : In silico docking studies have shown that related compounds exhibit binding affinities to key inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .

Research Findings

Recent studies have focused on elucidating the pharmacological profiles and mechanisms underlying the biological activities of this compound.

  • Pharmacokinetics : ADME/T (Absorption, Distribution, Metabolism, Excretion/Toxicity) analyses indicate favorable profiles for this compound, suggesting good bioavailability and low toxicity .
  • Molecular Docking Studies : Molecular docking simulations have identified potential interactions with various biological targets, including cyclooxygenases (COX-1 and COX-2), which are pivotal in inflammation pathways .

Properties

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

3-acetyloxydecanedioic acid

InChI

InChI=1S/C12H20O6/c1-9(13)18-10(8-12(16)17)6-4-2-3-5-7-11(14)15/h10H,2-8H2,1H3,(H,14,15)(H,16,17)

InChI Key

MHMWWLOEIOCCDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCCCCC(=O)O)CC(=O)O

Origin of Product

United States

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